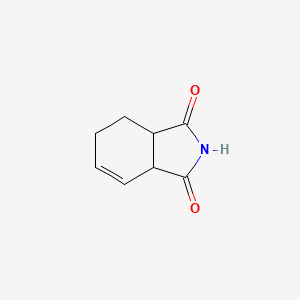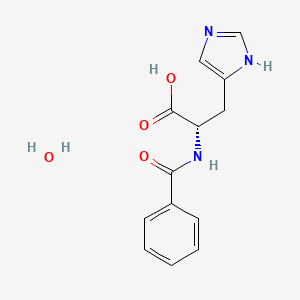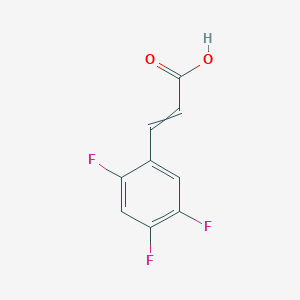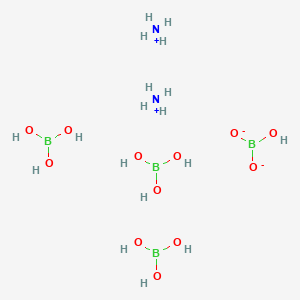
Diazanium;boric acid;hydrogen borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diazanium;boric acid;hydrogen borate is a compound that combines diazanium, boric acid, and hydrogen borate. Boric acid, also known as hydrogen borate, is a weak monobasic Lewis acid of boron with the chemical formula H₃BO₃. It is commonly used in various industrial and household applications due to its antiseptic, insecticidal, and flame-retardant properties. Diazanium compounds, on the other hand, are organic compounds containing the diazonium functional group, which is known for its reactivity and use in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of diazanium;boric acid;hydrogen borate involves the synthesis of boric acid and diazanium compounds separately, followed by their combination under controlled conditions. Boric acid is typically synthesized by the acidification of borax (sodium borate) with a mineral acid such as hydrochloric acid. The reaction is as follows: [ \text{Na}_2\text{B}_4\text{O}_7 + 2\text{HCl} + 5\text{H}_2\text{O} \rightarrow 4\text{H}_3\text{BO}_3 + 2\text{NaCl} ]
Diazanium compounds are usually prepared by the diazotization reaction, where an aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a mineral acid) to form the diazonium salt. The reaction is as follows: [ \text{ArNH}_2 + \text{HNO}_2 + \text{HCl} \rightarrow \text{ArN}_2+\text{Cl}- + 2\text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of boric acid typically involves the mining of borate minerals such as borax, followed by their conversion to boric acid through acidification. The production of diazanium compounds on an industrial scale involves the controlled diazotization of aromatic amines, often using automated systems to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Diazanium;boric acid;hydrogen borate undergoes various chemical reactions, including:
Oxidation: Boric acid can be oxidized to form borates, while diazanium compounds can undergo oxidative coupling reactions.
Reduction: Diazanium compounds can be reduced to form hydrazines.
Substitution: Diazanium compounds are known for their ability to undergo substitution reactions, such as the Sandmeyer reaction, where the diazonium group is replaced by a halide or other substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or zinc in acetic acid are used.
Substitution: Copper(I) chloride or bromide is used in the Sandmeyer reaction to introduce halides.
Major Products
Oxidation: Borates and substituted aromatic compounds.
Reduction: Hydrazines and amines.
Substitution: Halogenated aromatic compounds and other substituted derivatives.
Applications De Recherche Scientifique
Diazanium;boric acid;hydrogen borate has a wide range of applications in scientific research:
Chemistry: Used in organic synthesis for the preparation of various aromatic compounds.
Biology: Boric acid is used as an antiseptic and insecticide, while diazanium compounds are used in the synthesis of biologically active molecules.
Medicine: Boric acid is used in pharmaceutical formulations for its antiseptic properties.
Industry: Boric acid is used in the manufacture of glass, ceramics, and flame retardants, while diazanium compounds are used in dye synthesis and other industrial processes.
Mécanisme D'action
The mechanism of action of diazanium;boric acid;hydrogen borate involves the interaction of boric acid with biological membranes, leading to its antiseptic effects. Boric acid inhibits biofilm formation and hyphal transformation of Candida albicans, which are critical virulence factors . Diazanium compounds, on the other hand, act as intermediates in various organic reactions, facilitating the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Boric Acid (H₃BO₃): A weak monobasic Lewis acid used in various applications.
Diazonium Salts: Organic compounds containing the diazonium functional group, used in organic synthesis and dye production.
Uniqueness
Diazanium;boric acid;hydrogen borate is unique due to its combination of boric acid’s antiseptic properties and diazanium compounds’ reactivity in organic synthesis. This combination allows for a wide range of applications in both scientific research and industrial processes.
Propriétés
IUPAC Name |
diazanium;boric acid;hydrogen borate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BH3O3.BHO3.2H3N/c4*2-1(3)4;;/h3*2-4H;2H;2*1H3/q;;;-2;;/p+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJWXGIVWWDQRH-UHFFFAOYSA-P |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(O)(O)O.B(O)(O)O.B(O)(O)O.B(O)([O-])[O-].[NH4+].[NH4+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B4H18N2O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6H-Cyclopenta[4,5]furo[3,2-d]pyrimidin-2-amine, 7,8-dihydro-4-[3-(methylamino)-1-azetidinyl]-](/img/structure/B7949053.png)
![4-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B7949055.png)
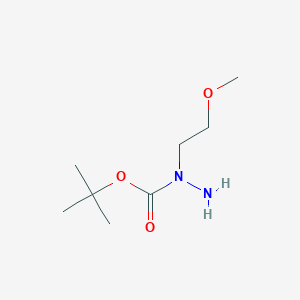
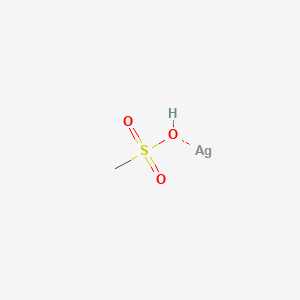
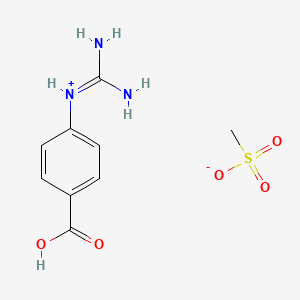
![4-Chloro-5-fluoro-2-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B7949068.png)
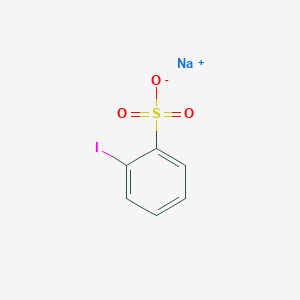
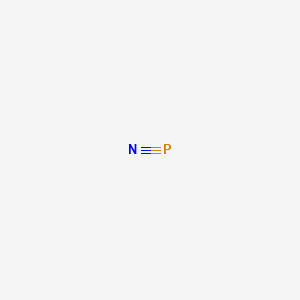
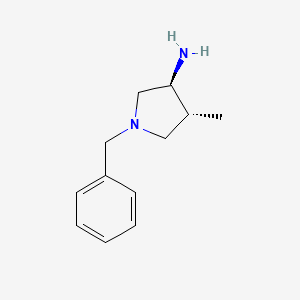
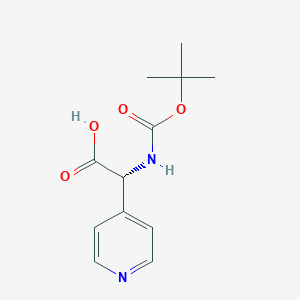
![1,4-dithiophen-2-yl-2,5-dihydropyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B7949113.png)
